N-(3-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core with acetamide and substituted benzyl moieties. The structure features a 2,4-dioxo-pyrido[3,2-d]pyrimidine scaffold, a 3-methylphenyl group attached via an acetamide linker, and a 4-methylbenzyl substitution at position 3 of the pyrimidine ring. Such derivatives are often explored for kinase inhibition or anticancer activity due to their structural similarity to ATP-competitive inhibitors .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-8-10-18(11-9-16)14-28-23(30)22-20(7-4-12-25-22)27(24(28)31)15-21(29)26-19-6-3-5-17(2)13-19/h3-13H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHQGQUUALVDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related pyrimidine/acetamide derivatives:
Physicochemical and Pharmacological Comparisons
- Lipophilicity (logP): The target compound’s dual methyl groups (3-methylphenyl and 4-methylbenzyl) likely increase logP compared to sulfur-containing analogs (e.g., 10a in ), but less than fluorinated derivatives (e.g., ).
- Solubility: Acetamide-linked compounds generally exhibit moderate aqueous solubility. The trifluoromethoxy group in enhances solubility (~25 µM) compared to the target compound (estimated ~10 µM).
- Enzymatic Inhibition: Thieno-pyrimidine derivatives (e.g., ) show IC₅₀ values in the nM range against kinases like EGFR, while pyrido-pyrimidines (e.g., ) are less potent (IC₅₀ ~1–10 µM).
Research Findings and Key Insights
Substituent Effects on Activity:
- The 4-methylbenzyl group in the target compound may enhance hydrophobic interactions in enzyme active sites, similar to the phenyl group in .
- Fluorinated analogs (e.g., ) demonstrate superior pharmacokinetic profiles due to increased metabolic stability and membrane permeability .
Synthetic Challenges: Acetylation of pyrimidine amines (as in ) requires careful control of reaction conditions to avoid over-acylation. The pyrido[3,2-d]pyrimidine core is less synthetically accessible than thieno-pyrimidines, requiring multi-step protocols .
ADMET Considerations:
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